REACTION_CXSMILES
|
[CH3:1][C:2]1[O:3][C:4]2[CH:11]=[CH:10][C:9]([N+:12]([O-])=O)=[CH:8][C:5]=2[C:6]=1[CH3:7]>[Pd].CO>[CH3:1][C:2]1[O:3][C:4]2[CH:11]=[CH:10][C:9]([NH2:12])=[CH:8][C:5]=2[C:6]=1[CH3:7]
|
Name
|
|
Quantity
|
13.4 g
|
Type
|
reactant
|
Smiles
|
CC=1OC2=C(C1C)C=C(C=C2)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1OC2=C(C1C)C=C(C=C2)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |